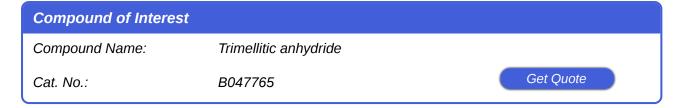


Spectroscopic Profile of Trimellitic Anhydride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **trimellitic anhydride** (TMA), a crucial intermediate in the synthesis of various polymers, resins, and plasticizers. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The quantitative spectroscopic data for **trimellitic anhydride** is summarized in the tables below for easy reference and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of **trimellitic anhydride** is characterized by the presence of strong absorptions corresponding to the anhydride and carboxylic acid functional groups.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch[1]
1850 - 1800 & 1790 - 1740	Strong	Anhydride C=O Stretch (Asymmetric & Symmetric)[2] [3]
1710 - 1680	Strong	Carboxylic Acid C=O Stretch
1600 - 1400	Medium	Aromatic C=C Stretch[1]
1300 - 1000	Strong	C-O Stretch[2][3]
900 - 675	Strong	Aromatic C-H Bending[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **trimellitic anhydride** provide detailed information about its molecular structure. Chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR Chemical Shifts (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~8.0 - 8.5	m	Aromatic Protons

Note: The aromatic protons of **trimellitic anhydride** would be expected to appear in the region of 6.5-8.5 ppm.[4][5][6] Due to the electron-withdrawing nature of the anhydride and carboxylic acid groups, the signals are shifted downfield.

¹³C NMR Chemical Shifts (Predicted in D₂O)[7]

Chemical Shift (ppm)	Assignment
~170	Carboxylic Acid Carbonyl
~165	Anhydride Carbonyls
~120 - 140	Aromatic Carbons



Note: Aromatic carbons typically resonate in the 120-170 ppm range.[5][8]

Mass Spectrometry (MS)

Electron ionization (EI) of **trimellitic anhydride** results in a characteristic fragmentation pattern.

m/z	Relative Intensity	Assignment
192	Moderate	Molecular Ion [M]+
148	High	[M - CO ₂]+[9]
120	High	[M - CO ₂ - CO] ⁺ [9]
74	Moderate	[C4H2O2] ⁺ [9]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy: KBr Pellet Method

This method is suitable for acquiring the infrared spectrum of solid samples.[10]

- Sample Preparation: Grind 1-2 mg of dry **trimellitic anhydride** with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
- Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11][12]
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.[10]
- Sample Scan: Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.



Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State NMR

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of **trimellitic anhydride** in a suitable deuterated solvent.

- Sample Preparation: Dissolve approximately 5-10 mg of **trimellitic anhydride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[13]
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Data Acquisition:
 - ¹H NMR: Acquire the proton NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the carbon NMR spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry (MS): Direct Inlet Probe with Electron Ionization (EI)

This method is suitable for the analysis of solid samples with low volatility.[14][15][16]

- Sample Introduction: Place a small amount of solid **trimellitic anhydride** into a capillary tube at the end of a direct insertion probe.[16]
- Ionization: Insert the probe into the ion source of the mass spectrometer. The sample is vaporized by heating the probe, and the gaseous molecules are then ionized by a beam of



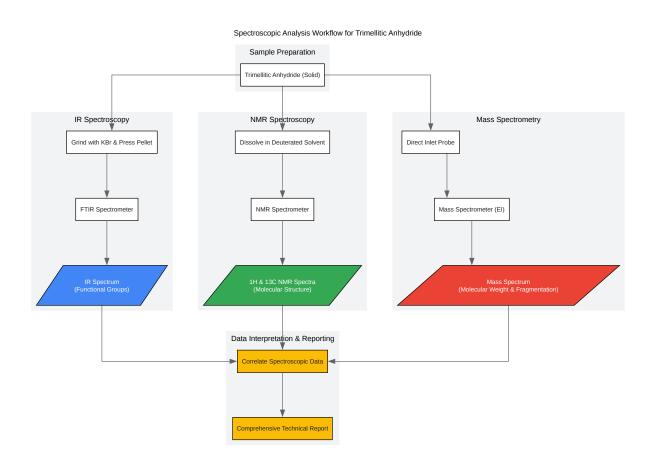
high-energy electrons (typically 70 eV).[14][15]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trimellitic anhydride**.





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Caption: Logical workflow for the spectroscopic analysis of trimellitic anhydride.



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